(1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate
Overview
Description
(1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H19NO4S and a molecular weight of 297.38 g/mol . It is a derivative of pyrrolidine and benzenesulfonate, featuring an acetyl group attached to the pyrrolidine ring and a methyl group on the benzenesulfonate moiety . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
(1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Acetylation: The pyrrolidine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Corresponding amine or thiol derivatives.
Mechanism of Action
The mechanism of action of (1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the sulfonate moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(1-Acetylpyrrolidin-3-yl)methyl benzenesulfonate: Lacks the methyl group on the benzenesulfonate moiety.
(1-Acetylpyrrolidin-3-yl)methyl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a methyl group on the benzenesulfonate moiety.
Uniqueness
(1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of both the acetyl group on the pyrrolidine ring and the methyl group on the benzenesulfonate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
(1-acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-3-5-14(6-4-11)20(17,18)19-10-13-7-8-15(9-13)12(2)16/h3-6,13H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSBQSLRPRNTEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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